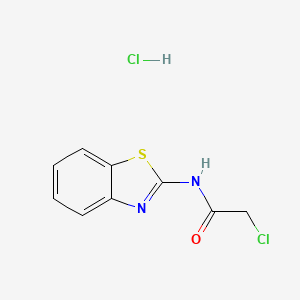

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride

説明

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is a useful research compound. Its molecular formula is C9H8Cl2N2OS and its molecular weight is 263.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . They act as important scaffolds and have played a significant role in the field of medicinal chemistry .

The exact mechanism of action can vary depending on the specific benzothiazole derivative and its molecular structure. Some benzothiazole derivatives have been found to exhibit promising activity against certain bacterial strains, such as Staphylococcus aureus .

The pharmacokinetics of benzothiazole derivatives can also vary widely depending on the specific compound. Some factors that can influence the pharmacokinetics include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

生化学分析

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine . The inhibition of these enzymes leads to an increase in acetylcholine levels, which can affect neurotransmission and other cellular processes. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as protein kinases and phosphatases, thereby modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to enhance synaptic transmission by increasing acetylcholine levels through the inhibition of acetylcholinesterase . This can lead to improved cognitive function and memory. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, survival, and differentiation . Furthermore, this compound has been found to influence gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their enzymatic activity and increasing acetylcholine levels . Additionally, this compound interacts with protein kinases and phosphatases, leading to the modulation of their activity and subsequent changes in cell signaling pathways . The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of target genes . These molecular interactions contribute to the overall effects of this compound on cellular function and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its potency and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases by increasing acetylcholine levels . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Therefore, it is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of more water-soluble conjugates that can be excreted in the urine . The metabolic pathways of this compound also involve interactions with cofactors, such as NADPH and glutathione, which play essential roles in the detoxification and elimination of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms involving specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues, such as the brain, liver, and kidneys, are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with various enzymes and proteins involved in metabolic processes and cell signaling pathways . In the nucleus, this compound can bind to transcription factors and other nuclear proteins, thereby influencing gene expression and cellular responses . The subcellular localization of this compound is also regulated by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments .

生物活性

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, synthesis, and applications based on diverse sources of information.

Chemical Structure and Properties

- Molecular Formula : C₉H₈ClN₃S

- Molecular Weight : Approximately 263.14 g/mol

- Structure : The compound features a benzothiazole moiety, which is a bicyclic structure containing both a benzene ring and a thiazole ring.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Studies have shown that:

- Gram-positive Bacteria : It demonstrates strong bactericidal properties against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness.

- Gram-negative Bacteria : Some derivatives also show activity against Gram-negative species, though the extent varies depending on the specific structural modifications made to the compound.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Strong |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Weak |

Antifungal and Antitumor Activities

While the primary focus has been on antibacterial properties, preliminary studies suggest potential antifungal and antitumor activities:

- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains, though more extensive research is needed to confirm these effects.

- Antitumor Activity : Research indicates that certain modifications to the benzothiazole structure can enhance antitumor activity. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-chloroacetamide have been tested against various cancer cell lines, showing promising results.

The exact mechanism of action for this compound remains largely unexplored. However, it is believed that:

- The chloroacetamide group facilitates nucleophilic substitution reactions, allowing for interactions with bacterial enzymes or cellular components.

- Molecular docking simulations suggest that structural modifications can enhance binding affinities to bacterial targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : Benzothiazole derivatives and chloroacetyl chloride are commonly used.

- Solvents : Dimethylformamide (DMF) is often employed to improve yields under milder conditions.

- Reaction Conditions : The reaction generally takes place under reflux conditions to ensure complete conversion.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

-

Antibacterial Study : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Source:

- Antitumor Evaluation : Another investigation highlighted the antitumor potential of related benzothiazole compounds, showing significant cytotoxicity against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.

-

Molecular Interaction Studies : Research involving molecular docking simulations indicated that specific structural modifications could enhance binding efficacy and biological activity against bacterial targets.

- Source:

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride has been primarily recognized for its antibacterial properties. Research indicates that derivatives of this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties .

Antiproliferative Effects

A series of derivatives based on this compound have been evaluated for their antiproliferative activities against cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (human breast cancer). Among these, certain compounds demonstrated notable pro-apoptotic effects, particularly against the MCF-7 cell line .

| Compound | Cancer Cell Line | Inhibitory Effect |

|---|---|---|

| Derivative A | HepG2 | High |

| Derivative B | MCF-7 | Moderate |

| Derivative C | MCF-7 | Significant |

Mechanism of Action

The mechanism of action for this compound involves nucleophilic substitution reactions facilitated by the chloroacetamide group. This allows for the formation of various derivatives through reactions with amines or thiols . Ongoing studies are focused on elucidating the specific interactions between these compounds and bacterial targets using molecular docking simulations.

Material Science

Optical Materials

In material science, derivatives of this compound have been explored as optical materials. Structural studies utilizing techniques such as single-crystal X-ray diffraction have revealed insights into their crystalline properties and potential applications in photonic devices .

Table: Structural Features of Benzothiazole Derivatives

| Compound Name | Structural Features | Application |

|---|---|---|

| Hydrazonylsulfones | Optical properties | Photonic devices |

| Benzothiazole derivatives | Crystalline structure | Optical materials |

Green Chemistry

Eco-Friendly Synthesis

The synthesis of this compound has been approached using green chemistry principles. Utilizing eco-friendly solvents and catalysts has been emphasized to reduce environmental impact while maintaining high yields . For example, the use of thiamine hydrochloride as a catalyst in synthetic processes exemplifies this trend.

Future Directions

Research is ongoing to enhance the synthesis processes of benzothiazole derivatives and explore their biological activities further. The development of new synthetic methodologies that are environmentally friendly will likely expand the applications of this compound in various fields.

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS.ClH/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLNKIFVGQZLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。